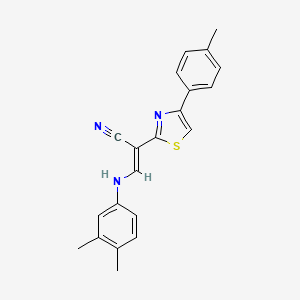

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

CAS No.: 372503-87-2

Cat. No.: VC6254101

Molecular Formula: C21H19N3S

Molecular Weight: 345.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 372503-87-2 |

|---|---|

| Molecular Formula | C21H19N3S |

| Molecular Weight | 345.46 |

| IUPAC Name | (E)-3-(3,4-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C21H19N3S/c1-14-4-7-17(8-5-14)20-13-25-21(24-20)18(11-22)12-23-19-9-6-15(2)16(3)10-19/h4-10,12-13,23H,1-3H3/b18-12+ |

| Standard InChI Key | YRVLMDBOEBXROL-LDADJPATSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound, identified by CAS No. 372503-87-2, has the molecular formula C₂₁H₁₉N₃S and a molecular weight of 345.46 g/mol. Its IUPAC name, (E)-3-(3,4-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects a conjugated system comprising:

-

A 3,4-dimethylanilino group (aromatic amine).

-

A 4-(p-tolyl)thiazole moiety (heterocyclic aromatic ring).

-

An acrylonitrile linker with E-stereochemistry.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₉N₃S |

| Molecular Weight | 345.46 g/mol |

| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N |

| InChI Key | YRVLMDBOEBXROL-LDADJPATSA-N |

| PubChem CID | 1902440 |

The E-configuration is critical for maintaining planar geometry, enabling π-π stacking and hydrogen-bonding interactions .

Spectral Signatures

While direct spectral data for this compound are unavailable, analogs provide insights:

-

IR Spectroscopy: A nitrile (C≡N) stretch near 2220 cm⁻¹ and aromatic C=C/C=N vibrations at 1600–1500 cm⁻¹ .

-

¹H NMR: Signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and the acrylonitrile vinyl proton (δ 7.2–7.5 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 345.46 and fragments corresponding to thiazole ring cleavage.

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The compound’s synthesis likely involves multi-step condensation reactions, as exemplified by related thiazole-acrylonitrile derivatives :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 3-Chloro-2,4-pentanedione, EtOH, Δ | 85–90% |

| 2 | Malononitrile, Piperidine, EtOH | 70–75% |

Stereochemical Control

The E-configuration is favored during Knoevenagel condensation due to steric hindrance between the thiazole’s methyl group and the anilino substituent . Polar solvents (e.g., DMF) may enhance selectivity by stabilizing the transition state .

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility (logP ≈ 4.2), with better dissolution in DMSO or DMF.

-

Stability: Susceptible to photodegradation due to the conjugated ene-nitrile system. Storage under inert atmosphere at −20°C is recommended.

Crystallography

X-ray data for analogous compounds reveal:

-

Thiazole ring planarity (dihedral angle < 5° with acrylonitrile).

-

Intermolecular H-bonds between the anilino NH and thiazole N .

Research Gaps and Future Directions

Despite its structural promise, empirical data on this specific compound are sparse. Critical research needs include:

-

In vitro toxicity and pharmacokinetic profiling.

-

Crystallographic studies to validate docking predictions.

-

Structure-activity relationship (SAR) optimization to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume